Tubulin polymerization-IN-60

Description

Properties

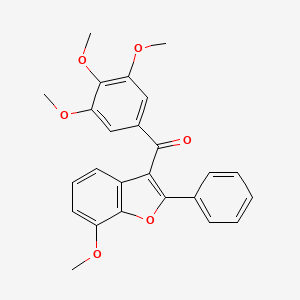

Molecular Formula |

C25H22O6 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3 |

InChI Key |

ZUJMAITUEWJVLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Tubulin Polymerization-IN-60

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulin polymerization-IN-60 (also known as BF3) is a potent, synthetic small molecule inhibitor of tubulin polymerization with significant anti-cancer activity, particularly against melanoma cell lines. This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. The compound acts as a microtubule destabilizing agent by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This guide provides detailed experimental protocols and summarizes the available quantitative data to facilitate further research and development of this promising anti-cancer agent.

Core Mechanism of Action

This compound is a derivative of 7-methoxy-2-phenylbenzo[b]furan. Its primary mechanism of action is the inhibition of microtubule polymerization. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

The compound exerts its effect by binding to the colchicine binding site located on the β-tubulin subunit. This binding prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells, which are highly dependent on a functional mitotic spindle for chromosome segregation during mitosis.

The inhibition of tubulin polymerization by this compound leads to two key cellular outcomes:

-

G2/M Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, the compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle at the G2/M transition, preventing cells from entering mitosis with a defective spindle.

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase, coupled with the cellular stress induced by microtubule disruption, triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

The following diagram illustrates the core mechanism of action of this compound.

Caption: Core mechanism of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Cell Proliferation Inhibition

| Cell Line | Description | IC50 (µM)[1] |

| A375 | Primary Melanoma | 0.09 ± 0.01 |

| MDA-MB-435S | Metastatic Melanoma | 0.11 ± 0.01 |

| WM9 | Metastatic Melanoma | 0.18 ± 0.05 |

Note: Further quantitative data regarding the direct inhibition of tubulin polymerization (e.g., IC50 in a cell-free assay), and specific percentages of cells in G2/M arrest and apoptosis following treatment are detailed in the primary research article by Perużyńska et al. (2024).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.

Methodology:

-

Reagents:

-

Purified bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound (dissolved in DMSO)

-

Control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)

-

96-well, half-area, clear bottom plates

-

-

Procedure:

-

Pre-warm a microplate reader to 37°C.

-

On ice, prepare the tubulin solution in G-PEM buffer to a final concentration of 3-5 mg/mL.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include wells with DMSO as a vehicle control and wells with control compounds.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.

-

The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

-

The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the log concentration of the compound.

-

Experimental Workflow:

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Reagents:

-

Melanoma cell lines (e.g., A375, MDA-MB-435S, WM9)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Reagents:

-

Melanoma cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Reagents:

-

Melanoma cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

-

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined based on the fluorescence signals of Annexin V-FITC and PI.

-

An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

-

Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a signaling cascade that leads to G2/M arrest and apoptosis.

G2/M Arrest Signaling:

The primary trigger for G2/M arrest is the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling network that ensures proper chromosome attachment to the mitotic spindle. When microtubules are disrupted, the SAC remains active, preventing the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). This leads to the stabilization of key mitotic regulators like Cyclin B1, which maintains the cell in a G2/M state.

Apoptosis Signaling Pathway:

Prolonged G2/M arrest and the associated cellular stress activate the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:

-

Activation of BH3-only proteins: These proteins sense cellular stress and activate the pro-apoptotic Bcl-2 family members, Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates the executioner caspases, such as Caspase-3 and Caspase-7, which orchestrate the dismantling of the cell.

The following diagram illustrates the signaling pathways involved.

Caption: Signaling pathways activated by this compound.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions at the binding site, exploring its efficacy in in vivo models, and investigating potential mechanisms of resistance.

References

An In-Depth Technical Guide to Tubulin Polymerization-IN-60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-60, also identified as BF3, is a potent, cell-permeable inhibitor of tubulin polymerization.[1] As a member of the colchicine binding site inhibitors (CBSIs), it exerts its anticancer activity by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological effects, and relevant experimental protocols.

Chemical Properties

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2361303-91-3 |

| Molecular Formula | C29H22O6 |

| SMILES | O=C(C1=C(C2=CC=CC=C2)OC3=C1C=CC=C3OC)C4=CC(OC)=C(C(OC)=C4)OC |

| Synonyms | BF3 |

Mechanism of Action

This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin.[1] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M checkpoint, preventing cell division and ultimately triggering the apoptotic cascade.

Biological Activity

This compound exhibits potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A375 | Melanoma | 0.09 ± 0.01 | [1] |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01 | [1] |

| WM9 | Melanoma | 0.18 ± 0.05 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of tubulin polymerization inhibitors like this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Tubulin Polymerization Assay (In Vitro)

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Workflow:

References

Tubulin Polymerization-IN-60: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin polymerization-IN-60, a potent inhibitor of tubulin polymerization with significant anticancer activity. This document collates available data on its biological effects, offers detailed protocols for relevant assays, and presents visual representations of its mechanism of action and experimental workflows.

Core Concepts: Discovery and Mechanism of Action

Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting their formation, this compound effectively halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1]

Quantitative Biological Data

The inhibitory activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.09 ± 0.01 |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |

| WM9 | Melanoma | 0.18 ± 0.05 |

| Data sourced from MedChemExpress and is for reference only.[1] |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the scientific literature. However, based on its likely classification as a quinazoline derivative, a general synthetic scheme for this class of compounds is presented below. Quinazoline scaffolds are commonly synthesized through condensation reactions involving anthranilic acid derivatives and appropriate reaction partners.

Caption: Generalized synthetic pathway for quinazoline-based tubulin inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

-

Prepare a GTP stock solution (100 mM) in buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in polymerization buffer.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the desired concentration of this compound or control vehicle (DMSO) to each well.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

The IC50 value for polymerization inhibition can be determined by plotting the maximum polymerization rate or the final absorbance at steady-state against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

Unveiling Tubulin Polymerization-IN-60: A Technical Guide for Researchers

An In-depth Technical Guide on the Colchicine Binding Site Inhibitor: Tubulin Polymerization-IN-60

Introduction

Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular processes including mitosis, intracellular transport, and the maintenance of cell structure. Its dynamic polymerization into microtubules and subsequent depolymerization make it a compelling target for anticancer drug development. Small molecules that interfere with tubulin dynamics can arrest cell division and induce apoptosis, thereby exhibiting potent antitumor activity. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.

This compound, also known as BF3, is a novel small molecule inhibitor that targets the colchicine binding site on β-tubulin, leading to the destabilization of microtubules. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available efficacy data, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.

Mechanism of Action

This compound exerts its biological effects by binding to the colchicine site on the β-tubulin subunit. This binding event prevents the conformational changes required for the polymerization of tubulin heterodimers into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and programmed cell death.

dot

Caption: General signaling pathway of colchicine binding site inhibitors.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for its anti-proliferative activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 0.09 ± 0.01[1] |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01[1] |

| WM9 | Melanoma | 0.18 ± 0.05[1] |

Note: This data is provided by MedChemExpress and has not been independently confirmed by a peer-reviewed publication.[1]

Experimental Protocols

While the specific protocols used to generate the above data for this compound are not publicly available, this section provides detailed, standard methodologies for the key experiments typically employed to characterize a colchicine binding site inhibitor.

In Vitro Tubulin Polymerization Assay (Turbidity Measurement)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity of the solution.

dot

Caption: Workflow for a tubulin polymerization assay.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

-

Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of this compound and the positive control in polymerization buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Assay Setup:

-

On ice, add the diluted test compounds, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.

-

Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 3-5 mg/mL.

-

-

Measurement:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The rate of polymerization and the maximum polymer mass can be determined from these curves.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

dot

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at approximately 617 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate DNA content histograms.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

dot

Caption: Workflow for an Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with this compound as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry:

-

Add additional 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.

-

-

Data Analysis:

-

Generate dot plots of PI versus Annexin V-FITC fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion and Future Directions

This compound is a promising colchicine binding site inhibitor with demonstrated anti-proliferative activity in melanoma cell lines. Its mechanism of action, involving the disruption of microtubule dynamics leading to G2/M arrest and apoptosis, is characteristic of this class of compounds. However, a comprehensive understanding of its therapeutic potential requires further investigation.

Future research should focus on:

-

Determining the IC50 for in vitro tubulin polymerization to quantify its direct inhibitory effect.

-

Measuring the binding affinity (Ki) to the colchicine site to understand its potency at the molecular level.

-

Expanding the panel of cancer cell lines to assess its broader anti-cancer activity.

-

Investigating the specific signaling pathways involved in the apoptotic response to treatment with this compound.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other novel tubulin inhibitors, ultimately contributing to the development of new and effective cancer therapies.

References

Unraveling the Biological Activity of Tubulin Polymerization-IN-60: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-60 (also referred to as BF3) is a potent, small molecule inhibitor of tubulin polymerization with demonstrated anticancer activity. As a member of the colchicine binding site inhibitors (CBSIs), it disrupts microtubule dynamics, a critical process for cell division and intracellular transport. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.

Core Biological Activity and Mechanism of Action

This compound exerts its biological effects by directly interfering with the assembly of microtubules, essential components of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in mitosis, cell structure, and intracellular transport.

The primary mechanism of action for this compound is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding event prevents the tubulin dimers from assembling into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent induction of programmed cell death (apoptosis).[1]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.09 ± 0.01 |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |

| WM9 | Metastatic Melanoma | 0.18 ± 0.05 |

| Table 1: Anti-proliferative activity of this compound in various cancer cell lines. Data is presented as the mean ± standard deviation.[1] |

Signaling Pathways and Cellular Fate

The inhibition of tubulin polymerization by this compound initiates a signaling cascade that culminates in G2/M phase arrest and apoptosis. A simplified representation of this pathway is provided below.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Test compound (this compound) dissolved in DMSO

-

Pre-warmed 96-well plate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.

-

Add the test compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (DMSO).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance against time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

-

Cancer cell lines (e.g., A375, MDA-MB-435S, WM9)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Conclusion

This compound is a promising anticancer agent that functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this and similar compounds for cancer therapy. Further research is warranted to fully elucidate the specific molecular players in the downstream signaling pathways activated by this compound in various cancer models.

References

An In-depth Technical Guide on the Effect of Tubulin Polymerization-IN-60 on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulin polymerization-IN-60, also identified as BF3, is a potent, cell-permeable inhibitor of tubulin polymerization with significant anti-cancer properties. This small molecule belongs to the class of colchicine binding site inhibitors (CBSIs) and exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. The inhibition of tubulin polymerization leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.

Mechanism of Action

This compound functions as a microtubule destabilizing agent. It binds to the colchicine binding site on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation is essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

The anti-proliferative activity of this compound (BF3) has been quantified across various human melanoma cell lines, demonstrating its potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Description | IC50 (µM) | Reference |

| A375 | Primary melanoma | 0.09 ± 0.01 | [1] |

| MDA-MB-435S | Metastatic melanoma | 0.11 ± 0.01 | [1] |

| WM9 | Metastatic melanoma | 0.18 ± 0.05 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cell cycle progression. These protocols are based on established methods used for the characterization of similar tubulin polymerization inhibitors.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines A375, MDA-MB-435S, and WM9 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. A stock solution of this compound (in DMSO) is diluted to the desired concentrations in fresh culture medium and added to the cells. A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well.

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) is prepared.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C in a fluorescence plate reader. The IC50 for tubulin polymerization inhibition is determined.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-Histone H3) and apoptosis markers (e.g., Cleaved PARP, Cleaved Caspase-3). After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effect of this compound on the cell cycle.

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

References

G2/M arrest induced by Tubulin polymerization-IN-60

An In-Depth Technical Guide on G2/M Arrest Induced by Tubulin Polymerization-IN-60

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of tubulin polymerization that induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This document outlines the compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the colchicine binding site on β-tubulin.[1] By binding to this site, the compound disrupts the dynamics of microtubule assembly and disassembly. This interference with microtubule function is critical, as microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, which ultimately leads to an arrest in the G2/M phase of the cell cycle.[2][3] Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.09 ± 0.01 |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |

| WM9 | Malignant Melanoma | 0.18 ± 0.05 |

| Data sourced from MedChemExpress product information.[1] |

Signaling Pathways

The induction of G2/M arrest by this compound is a multi-step process involving key regulatory proteins of the cell cycle. The primary event is the disruption of microtubule dynamics, which activates the spindle assembly checkpoint. This, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), leading to the accumulation of key mitotic proteins like Cyclin B1. The stabilization of Cyclin B1 results in the persistent activation of Cyclin-Dependent Kinase 1 (CDK1), which is a hallmark of G2/M arrest.

Caption: Signaling pathway of G2/M arrest induced by this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below. These protocols are based on standard techniques used for the analysis of tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

This compound dissolved in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

-

Add 10 µL of various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Add 90 µL of the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time to generate polymerization curves.

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A375)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Methanol (ice-cold) or formaldehyde for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Fix the cells with ice-cold methanol or formaldehyde.

-

Permeabilize the cells if formaldehyde fixation was used.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: General workflow for Western blot analysis.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPT0B169, a new tubulin inhibitor, inhibits cell growth and induces G2/M arrest in nonresistant and paclitaxel-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis mechanism of Tubulin polymerization-IN-60

An In-depth Technical Guide on the Apoptosis Mechanism of Tubulin Polymerization Inhibitors

Disclaimer: Information on a specific molecule designated "Tubulin polymerization-IN-60" is not available in the public scientific literature. This guide provides a comprehensive overview of the core apoptosis mechanisms characteristic of the broader class of tubulin polymerization inhibitors. The principles, pathways, and experimental methodologies described herein are representative of how a novel agent in this class would be expected to function and be evaluated.

Executive Summary

Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. The apoptotic response is multifaceted, involving a complex interplay of signaling pathways that are activated in response to mitotic spindle disruption. Key mechanisms include the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, modulation of cell cycle checkpoint proteins, and the induction of a state known as mitotic catastrophe. This document provides a detailed exploration of these mechanisms, supported by quantitative data from representative compounds, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action

The fundamental mechanism of action for tubulin polymerization inhibitors is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critically involved in the formation of the mitotic spindle during cell division.[1] By either preventing the polymerization of tubulin into microtubules (e.g., vinca alkaloids, colchicine) or by hyper-stabilizing them (e.g., taxanes), these agents prevent the proper segregation of chromosomes during mitosis.[2][3] This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][4] If the cell is unable to resolve this mitotic arrest, it is ultimately driven into apoptosis.[2][5]

Key Signaling Pathways in Apoptosis Induction

The sustained mitotic arrest triggered by tubulin polymerization inhibitors activates several distinct but interconnected signaling pathways leading to apoptosis.

Intrinsic (Mitochondrial) Pathway

Prolonged G2/M arrest is a potent trigger for the intrinsic apoptosis pathway. This is often mediated by changes in the expression and phosphorylation of the Bcl-2 family of proteins.[2] Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[6]

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway

Extrinsic (Death Receptor) Pathway

Certain tubulin inhibitors have been shown to engage the extrinsic apoptosis pathway. For instance, the compound gambogenic acid induces apoptosis in myelodysplastic syndrome cells by activating the NF-κB signaling pathway, which subsequently upregulates the expression of the Fas death receptor.[7][8] Similarly, disruption of the microtubule network can lead to increased expression and stabilization of Death Receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[9] Ligand binding to these death receptors (e.g., FasL to Fas) triggers receptor trimerization and the recruitment of adaptor proteins like FADD, which in turn recruit and activate pro-caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway.

Caption: Extrinsic (Death Receptor) Apoptosis Pathway

Role of p21 and Mitotic Catastrophe

In some cellular contexts, particularly in p53-deficient cells, tubulin inhibitors induce a p53-independent accumulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[4][10] Nuclear p21 can contribute to G2/M arrest. However, a significant accumulation of p21 in the cytoplasm can act as an inhibitor of apoptosis by binding to and inhibiting pro-caspase-3 and other apoptotic kinases.[4][10] In such cases, the cell may bypass the canonical apoptotic pathway and undergo non-apoptotic cell death following a period of mitotic catastrophe, which is characterized by the formation of multinucleated cells.[4][11]

Quantitative Data Presentation

The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various assays. Below are representative data for known inhibitors, which serve as a benchmark for evaluating novel compounds.

Table 1: In Vitro Cytotoxicity of Representative Tubulin Inhibitors

| Compound | Cancer Cell Line | IC₅₀ (nM) | Incubation Time (h) | Citation |

|---|---|---|---|---|

| OAT-449 | HT-29 (Colorectal) | 6 - 30 | 72 | [4][11] |

| OAT-449 | HeLa (Cervical) | 6 - 30 | 72 | [4] |

| Vincristine | HT-29 (Colorectal) | ~30 | 72 | [4] |

| SS28 | A549 (Lung) | 3000 - 5000 | 48 | [6] |

| SS28 | CEM (Leukemia) | 3000 - 5000 | 48 | [6] |

| Fenbendazole | CRC (Colorectal) | 1000 - 10000 | - |[12] |

Table 2: Inhibition of Tubulin Polymerization (Biochemical Assay)

| Compound | IC₅₀ (µM) | Standard | Citation |

|---|---|---|---|

| Compound 7f | 2.04 | E7010 (2.15 µM) | [13] |

| Compound 4c | 17.0 | Colchicine | [14] |

| Nocodazole | 2.29 | - | [15] |

| SS28 (K_d) | 0.414 | - |[6] |

Detailed Experimental Protocols

The following protocols are standard methodologies used to investigate the apoptotic mechanism of tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.

Methodology:

-

Purified porcine brain tubulin (2 mg/mL) is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]

-

The reaction is initiated by the addition of 1 mM GTP and a polymerization enhancer like 10% glycerol.[15]

-

A fluorescent reporter dye (e.g., DAPI) is included, which preferentially binds to polymerized microtubules, causing an increase in fluorescence.[15]

-

The test compound (e.g., IN-60) is added at various concentrations to the reaction mixture. Control wells include a vehicle (DMSO), a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).

-

The reaction is incubated at 37°C in a fluorescence plate reader, and fluorescence intensity is measured kinetically over 60 minutes.

-

The rate of polymerization is calculated from the slope of the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for In Vitro Tubulin Polymerization Assay

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Cancer cells (e.g., HeLa, A549) are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound or vehicle control for a specified time (e.g., 24, 48 hours).

-

For DNA content analysis, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or 7-AAD) and RNase A.[7]

-

For analysis of DNA synthesis, cells can be pulsed with Bromodeoxyuridine (BrdU) before harvesting, followed by fixation, DNA denaturation, and staining with an anti-BrdU antibody and a total DNA dye.[7]

-

The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.

-

The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., ModFit, FlowJo). A significant increase in the G2/M population indicates mitotic arrest.

Apoptosis Assessment by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Methodology:

-

Cells are seeded and treated with the test compound as described for cell cycle analysis.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes in the dark at room temperature.

-

Samples are analyzed immediately by flow cytometry.

-

Data analysis distinguishes between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Western Blot Analysis of Apoptotic Proteins

Objective: To measure changes in the expression and cleavage of key proteins involved in apoptosis and cell cycle control.

Methodology:

-

Cells are treated with the test compound for the desired time points.

-

Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, p21, Bcl-2, Fas).[7][16]

-

A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Conclusion

Tubulin polymerization inhibitors induce apoptosis primarily by disrupting microtubule dynamics, which forces a sustained G2/M cell cycle arrest. This mitotic checkpoint activation triggers a complex network of pro-apoptotic signals, prominently featuring the intrinsic mitochondrial pathway and, in some cases, the extrinsic death receptor pathway. The cellular fate following mitotic arrest can also be influenced by factors such as the p53/p21 status, potentially leading to non-apoptotic cell death via mitotic catastrophe. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel tubulin-targeting agents like "this compound," enabling a thorough investigation of their specific molecular mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Tubulin Polymerization-IN-60: A Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin polymerization inhibitors represent a cornerstone in anticancer drug discovery. This technical guide focuses on Tubulin polymerization-IN-60, a small molecule inhibitor that targets the colchicine binding site of β-tubulin. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, highlighting its potential as a chemotherapeutic agent. This document provides a comprehensive overview of its mechanism of action, available preclinical data, and relevant experimental protocols to facilitate further investigation and drug development efforts in the field of oncology.

Introduction to Tubulin as an Anticancer Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1] The critical role of microtubule dynamics in cell proliferation makes tubulin an attractive and well-validated target for cancer therapy.[2]

Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. The latter category is further subdivided based on their binding site on tubulin, with the colchicine binding site being a key area of interest for the development of novel anticancer drugs.[3][4] Inhibitors that bind to the colchicine site prevent the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[5]

This compound: A Colchicine Binding Site Inhibitor

This compound, also referred to as BF3, is a potent inhibitor of tubulin polymerization with demonstrated anticancer activity. It belongs to the class of colchicine binding site inhibitors (CBSIs), exerting its biological effects by disrupting microtubule formation.[6] This disruption leads to a cascade of cellular events culminating in G2/M phase cell cycle arrest and the induction of apoptosis.[6]

Mechanism of Action

As a colchicine binding site inhibitor, this compound binds to the β-tubulin subunit at the interface with the α-tubulin subunit.[3][7] This binding event induces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and promoting the disassembly of existing ones.[3] The net effect is a decrease in the cellular pool of polymerized microtubules, which is critical for the formation of the mitotic spindle. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][8] If the cell is unable to resolve this mitotic arrest, it will ultimately undergo programmed cell death, or apoptosis.[9]

Quantitative Data

The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Melanoma | 0.09 ± 0.01 |

| MDA-MB-435S | Melanoma | 0.11 ± 0.01 |

| WM9 | Melanoma | 0.18 ± 0.05 |

Data sourced from MedChemExpress.[6] Note: MedChemExpress has not independently confirmed the accuracy of these methods; they are for reference only.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Colchicine Binding Site Inhibitors

The binding of this compound to the colchicine site on β-tubulin initiates a signaling cascade that culminates in apoptosis. The disruption of microtubule dynamics leads to G2/M phase arrest, which is primarily mediated by the cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex.[3] Prolonged mitotic arrest can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the intrinsic apoptotic pathway.[3]

Caption: Signaling pathway of this compound.

Experimental Workflow for Characterizing Tubulin Inhibitors

The preclinical evaluation of a novel tubulin inhibitor like this compound typically follows a structured workflow to characterize its biochemical activity, cellular effects, and in vivo efficacy.

Caption: Experimental workflow for tubulin inhibitor characterization.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of anticancer compounds. The following are generalized protocols for key assays used to characterize tubulin polymerization inhibitors.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound dissolved in an appropriate solvent (e.g., DMSO).

-

Procedure:

-

Reconstitute lyophilized tubulin in polymerization buffer on ice.

-

In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the absorbance curves. The IC50 value for polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents: Cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Reagents: Cancer cell lines, complete culture medium, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), propidium iodide (PI) staining solution containing RNase A.

-

Procedure:

-

Seed cells and treat with the test compound for a specified time.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.[10]

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Reagents: Cancer cell lines, test compound, lysis buffer, protein assay reagent, primary antibodies (e.g., against PARP, cleaved caspase-3, Bcl-2, Cyclin B1, Cdk1), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved PARP and cleaved caspase-3, and changes in the expression of Bcl-2 family proteins and cell cycle regulators like Cyclin B1 and Cdk1, are indicative of apoptosis and G2/M arrest, respectively.[6][11][12]

Conclusion and Future Directions

This compound is a promising anticancer agent that functions as a colchicine binding site inhibitor. The available in vitro data demonstrates its potent cytotoxic effects against melanoma cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M phase arrest, and apoptosis induction, is characteristic of this class of compounds.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:

-

Expanded in vitro studies: Evaluation against a broader panel of cancer cell lines from different origins to determine its spectrum of activity.

-

Detailed mechanistic studies: Investigation of its effects on specific cell cycle and apoptotic regulatory proteins to further delineate its signaling pathway.

-

In vivo efficacy studies: Assessment of its antitumor activity in animal models, such as xenograft studies.

-

Pharmacokinetic and toxicity profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile in vivo.

A comprehensive understanding of these aspects will be crucial for the potential translation of this compound from a preclinical candidate to a clinically viable anticancer therapeutic. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.

References

- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development and SAR analysis of colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review | MDPI [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]

Structural analysis of Tubulin polymerization-IN-60 binding to tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the tubulin polymerization inhibitor D-64131 and its target, the tubulin heterodimer. D-64131 is a potent antimitotic agent that binds to the colchicine binding site on β-tubulin, leading to the destabilization of microtubules and cell cycle arrest in the M-phase. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the inhibitor's mechanism of action and the experimental workflow used to characterize it.

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction of D-64131 with tubulin and its effects on cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization Inhibition (IC50) | 0.53 μM | Purified Bovine Brain Tubulin | [1] |

| Cell Proliferation Inhibition (Mean IC50) | 62 nM | Panel of 12-14 different cancer cell lines | [1] |

| Cell Proliferation Inhibition (IC50) - U373 | 74 nM | U373 (Glioblastoma) | [1] |

| Cell Cycle Arrest (IC50) - U373 | 62.7 nM | U373 (Glioblastoma) | [1] |

| Crystal Structure Resolution | 2.55 Å | Tubulin-D64131 Complex (PDB ID: 6K9V) | [2][3] |

Structural Insights from X-ray Crystallography